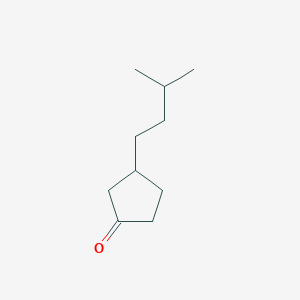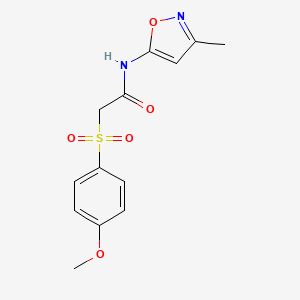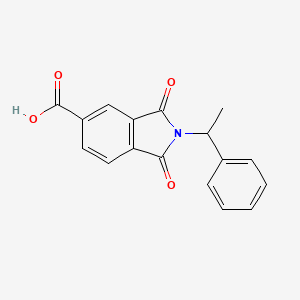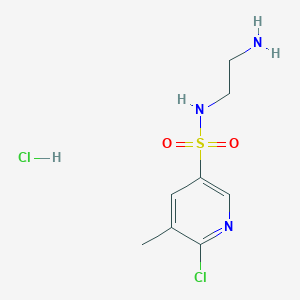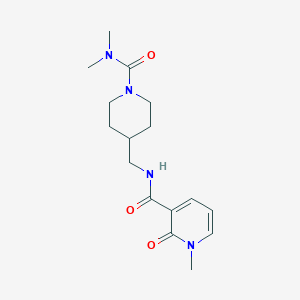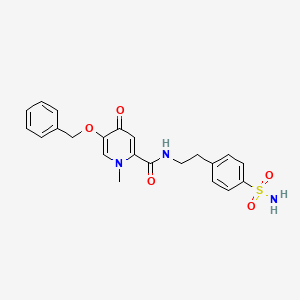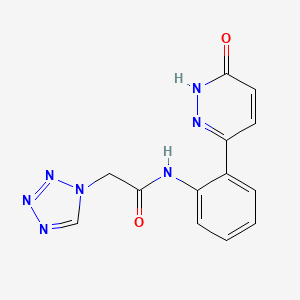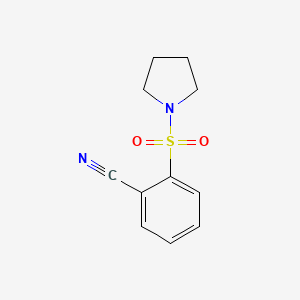
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Übersicht
Beschreibung
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile (2-PBSN) is an organic compound with a unique structure and properties that make it a powerful tool for scientific research. 2-PBSN is an important building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in laboratory research for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile and its derivatives have been utilized in the synthesis and modification of various chemical compounds. The process of stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, including the pyrrolidin-1-ylsulfonyl moiety, has been used to develop a mild methodology for removing the synthetically useful sulfone group. This approach provides access to α-deuterium-labeled esters and desulfonylation techniques for creating specific chemical structures (Wnuk, Ríos, Khan, & Hsu, 2000).
Crystal Structure Analysis
In a study focused on the crystal structure of a compound similar to 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile, researchers investigated the molecule 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA). The molecule exhibited coplanar structure with significant interactions, such as strong N-H···O hydrogen bonds and weak C-H···π interaction, contributing to a three-dimensional network. Density Functional Theory (DFT) calculations were employed to compare experimental and calculated geometric parameters, indicating a robust method for understanding the molecular structure and interactions (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Biological Evaluation and Pharmacological Characterization
The compound 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, related to 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile, has been characterized as a κ-opioid receptor antagonist with high affinity. Its pharmacological profile indicates potential therapeutic uses in treating conditions such as depression and addiction disorders. The research highlights the compound's ability to block opioid receptors effectively and its antidepressant-like efficacy in various assays (Grimwood et al., 2011).
Organocatalysis in Chemical Reactions
The compound (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, which contains the pyrrolidin-1-ylsulfonyl moiety, was used as an organocatalyst for the Michael reaction of cyclohexanone and nitroolefins. This catalysis process has shown very high activity, producing adducts with high yields and enantiomeric excess, indicating the potential of similar sulfone compounds in catalytic applications (Syu, Kao, & Lin, 2010).
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJOGMEQPNZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)
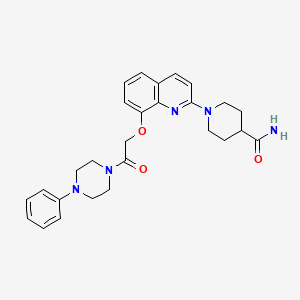
![N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2585602.png)
![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)
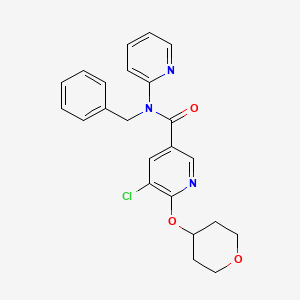
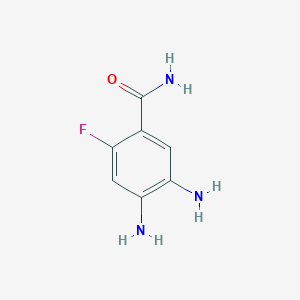
![2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2585611.png)
